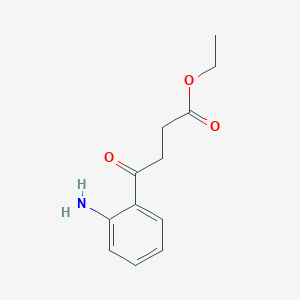

Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

ethyl 4-(2-aminophenyl)-4-oxobutanoate |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8,13H2,1H3 |

InChI Key |

AKKZWDPNRFZFEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification and Properties

The biological and physicochemical properties of ethyl 4-aryl-4-oxobutanoates are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Table 1: Key Analogues of Ethyl 4-Aryl-4-Oxobutanoates

Physicochemical Properties

- Solubility : Methoxy-containing compounds (e.g., ECB) exhibit higher water solubility due to polar substituents, whereas halogenated or alkylated derivatives are more lipophilic .

- Stability: Bulky substituents like tert-butyl (e.g., Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate) may enhance steric hindrance, affecting reaction kinetics .

Key Research Findings

Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., halogens) accelerate nucleophilic attacks on the ketone moiety, while electron-donating groups (e.g., methoxy, amine) may stabilize intermediates .

Biological Selectivity : The indolinyl derivative's low yield (27%) contrasts with its high purity (≥95%), emphasizing the need for optimized synthetic routes for bioactive compounds .

Structural Flexibility : Ethyl esters (vs. methyl) improve solubility in organic phases, facilitating purification and application in drug delivery systems .

Preparation Methods

Reaction Mechanism

-

Base Activation : Sodium ethoxide deprotonates ethyl acetoacetate, generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-aminobenzaldehyde, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated ketone intermediate.

-

Tautomerization : Keto-enol tautomerism stabilizes the final product.

Optimization Parameters

-

Temperature : Reflux conditions (78–80°C) for 6–8 hours.

-

Molar Ratio : 1:1 stoichiometry of aldehyde to β-keto ester.

-

Yield : ~60–70% after recrystallization with ethanol.

Table 1: Knoevenagel Condensation Protocol

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | NaOEt | Ethanol | Reflux | 8 h | 65% |

| Ethyl acetoacetate |

Acid-Catalyzed Esterification

An alternative route involves 2-aminophenylacetic acid and ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This method is advantageous for substrates sensitive to basic conditions.

Procedure

Key Considerations

-

Catalyst Loading : 10–15 mol% H₂SO₄.

-

Side Reactions : Overheating may lead to decarboxylation or polymerization.

Table 2: Acid-Catalyzed Esterification Conditions

| Reactant | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Aminophenylacetic acid | H₂SO₄ | None | 110°C | 5 h | 58% |

| Ethyl acetoacetate |

Nucleophilic Addition of 2-Aminophenyl Ketones

Recent advancements involve the reaction of 1-(2-aminophenyl)ethan-1-one with ethyl acetoacetate derivatives. A protocol from demonstrates this using nBuLi to deprotonate the ketone, followed by nucleophilic attack on activated ethyl acetoacetate.

Synthetic Steps

Advantages

Table 3: Nucleophilic Addition Parameters

| Reactant | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1-(2-Aminophenyl)ethanone | nBuLi | THF | –78°C | 2 h | 70% |

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Knoevenagel Condensation | 65% | High | Moderate | Low |

| Acid-Catalyzed | 58% | Medium | High | Low |

| Nucleophilic Addition | 70% | High | Low | High |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.